molecular formula C18H21N3O3 B2683277 2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034325-53-4

2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2683277
CAS No.: 2034325-53-4
M. Wt: 327.384
InChI Key: NWYBQVUNGURGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the benzyloxy and pyrimidin-2-yloxy intermediates. These intermediates are then coupled with a piperidin-1-yl ethanone derivative under specific reaction conditions. Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of the ethanone moiety results in the corresponding alcohol.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy and pyrimidin-2-yloxy groups can interact with enzymes or receptors, modulating their activity. The piperidin-1-yl group may enhance the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone
  • 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
  • 2-(Benzyloxy)-1-(3-(pyrimidin-5-yloxy)piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone exhibits unique reactivity and binding properties due to the specific positioning of the pyrimidin-2-yloxy group. This positioning can influence the compound’s interaction with molecular targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-phenylmethoxy-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17(14-23-13-15-6-2-1-3-7-15)21-11-4-8-16(12-21)24-18-19-9-5-10-20-18/h1-3,5-7,9-10,16H,4,8,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYBQVUNGURGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.